3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide
Description
3-(Benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide is a synthetic quinoline derivative characterized by a benzenesulfonyl group at position 3, a benzyl carboxamide at position 7, and hydroxyl and oxo groups at positions 4 and 2, respectively.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c26-20-18-12-11-16(22(27)24-14-15-7-3-1-4-8-15)13-19(18)25-23(28)21(20)31(29,30)17-9-5-2-6-10-17/h1-13H,14H2,(H,24,27)(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBMXCRCNQAABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and benzylation. One common synthetic route is as follows:
Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Sulfonylation: The quinoline intermediate is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Benzylation: The final step involves the benzylation of the sulfonylated quinoline intermediate using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Investigated for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The compound shares structural motifs with other quinoline and sulfonyl derivatives. Below is a comparative analysis with closely related molecules:
2.1 3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic Acid
- Molecular Formula: C₁₈H₁₅NO₇S vs. C₂₃H₁₈N₂O₅S (target compound).
- Substituent Differences :
- Position 3 : 4-Ethoxybenzenesulfonyl (electron-donating ethoxy group) vs. plain benzenesulfonyl.
- Position 7 : Carboxylic acid vs. N-benzyl carboxamide.
- The carboxylic acid in the analog increases polarity, reducing membrane permeability compared to the carboxamide group in the target compound.
2.2 Sulfonyl Chloride Precursors
- Examples :
- Role: These sulfonyl chlorides are likely intermediates in synthesizing sulfonamide-containing compounds. Their reactive chloride groups facilitate coupling with amines or hydroxyl groups, enabling diversification of the quinoline scaffold.
2.3 Other Quinoline Derivatives
- A structurally complex analog, 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f), highlights the versatility of the quinoline core. This compound features additional substituents (fluoro, cyclopropyl) that may enhance antibacterial activity, though direct comparisons are unavailable .
Table 1: Comparative Structural Data
Hypothesized Pharmacological and Physicochemical Differences
- Solubility and Bioavailability : The N-benzyl carboxamide in the target compound likely improves lipophilicity compared to the carboxylic acid analog, enhancing blood-brain barrier penetration or cellular uptake .
- Electronic Effects : The ethoxy group in the analog may stabilize the sulfonyl moiety via resonance, whereas the unsubstituted benzene in the target compound offers a simpler electronic profile for structure-activity relationship (SAR) studies.
- Synthetic Utility : Sulfonyl chloride intermediates (e.g., ) enable rapid derivatization, suggesting the target compound could be part of a broader library for high-throughput screening.
Biological Activity
3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C19H21N3O6S
- IUPAC Name : (4R)-1-benzyl-N-hydroxy-3-(4-methoxybenzenesulfonyl)-6-oxo-1,3-diazinane-4-carboxamide
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity : Studies have shown that derivatives of this compound demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from the 4-hydroxy-2-oxo-1,2-dihydroquinoline core have been reported to show moderate antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anticancer Properties : The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, showcasing promising results that warrant further investigation into its mechanism of action and efficacy .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Core Structure : The initial step involves synthesizing the 4-hydroxy-2-oxo-1,2-dihydroquinoline framework through cyclization reactions.
- Functionalization : Subsequent reactions introduce the benzenesulfonyl and benzyl groups, enhancing the compound's biological activity.
- Purification : The final product is purified using techniques such as column chromatography to ensure high purity for biological testing.
Antibacterial Activity
A study evaluated the antibacterial activity of various derivatives against five bacterial strains. The results indicated that several compounds exhibited growth inhibition rates exceeding 70% at concentrations of 32 μg/mL. Notably, two derivatives achieved over 95% inhibition against Escherichia coli and Candida albicans .
Anticancer Activity
In another investigation involving NCI 60 cancer cell lines, eleven synthesized compounds demonstrated significant growth inhibition at a concentration of 10 µM. This suggests that modifications to the core structure could enhance anticancer efficacy .
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Antibacterial | E. coli | < 32 | Growth inhibition > 95% |
| Antibacterial | Acinetobacter baumannii | < 32 | Growth inhibition > 73% |
| Anticancer | NCI 60 Cell Lines | 10 | Significant growth inhibition observed |
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide?
Answer:
The synthesis typically involves sequential functionalization of the quinoline core. A common approach includes:
- Step 1: Alkylation or benzylation of the quinoline nitrogen using reagents like benzyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–100°C) .
- Step 2: Sulfonylation at the 3-position using benzenesulfonyl chloride under basic conditions to ensure regioselectivity.
- Step 3: Carboxamide formation at the 7-position via coupling reactions (e.g., EDCI/HOBt-mediated amidation).
Critical Parameters: - Reaction time (24–48 hours) and temperature control to avoid side reactions like over-sulfonylation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Basic Question: How is the compound characterized spectroscopically?
Answer:
Key techniques include:
- ¹H/¹³C NMR: Assignments focus on distinguishing sulfonyl (δ 7.5–8.0 ppm for aromatic protons), benzyl (δ 4.5–5.0 ppm for CH₂), and quinoline carbonyl (δ 165–175 ppm) groups. For example, the 4-hydroxy group may appear as a broad singlet at δ 10–12 ppm in DMSO-d₆ .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error tolerance.
- X-ray Crystallography: Resolves stereoelectronic effects of the sulfonyl and benzyl groups on the quinoline backbone. Crystals are grown via slow evaporation in DMSO/water and analyzed with Mo Kα radiation .
Advanced Question: What factors influence regioselectivity during sulfonylation at the quinoline 3-position?
Answer:
Regioselectivity is governed by:
- Steric Effects: Bulky substituents (e.g., benzyl) at the 1-position direct sulfonylation to the less hindered 3-position.
- Electronic Effects: Electron-withdrawing groups (e.g., 4-hydroxy-2-oxo) activate the quinoline ring for electrophilic substitution at the 3-position.
Methodological Validation: - DFT Calculations (B3LYP/6-31+G(d)): Predict reaction pathways by comparing transition-state energies for competing sites. Solvent effects (DMSO) are modeled using IEFPCM .
- Competitive Experiments: Parallel reactions with substituted quinolines confirm selectivity trends .
Advanced Question: How can structural modifications enhance biological activity while retaining the quinoline core?
Answer:
Structure-activity relationship (SAR) strategies include:
- Substitution at the 7-Carboxamide: Introducing electron-withdrawing groups (e.g., chloro, methoxy) improves target binding affinity, as seen in antimicrobial quinoline derivatives .
- Sulfonyl Group Optimization: Varying the benzenesulfonyl moiety (e.g., para-substituted halogens) modulates solubility and metabolic stability.
Experimental Design: - In Vitro Assays: Test analogues against bacterial/fungal strains (MIC values) or cancer cell lines (IC₅₀).
- Molecular Docking: Map interactions with target enzymes (e.g., DNA gyrase) using AutoDock Vina .
Advanced Question: How are contradictions in spectroscopic data resolved during characterization?
Answer:
Common discrepancies and solutions:
- Ambiguous NMR Peaks: Use 2D techniques (COSY, HSQC) to assign overlapping signals (e.g., quinoline vs. benzyl protons).
- Crystallographic Disorder: Refine X-ray data with SHELXL-2013, applying anisotropic displacement parameters and hydrogen-bond constraints .
- Mass Spectral Adducts: Confirm molecular ions via isotopic pattern analysis and compare with theoretical distributions.
Advanced Question: What computational tools predict the compound’s solubility and stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
